N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine
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Overview
Description
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine is an organic compound that features both an aziridine ring and an oxan-2-amine group Aziridines are three-membered heterocycles containing nitrogen, known for their significant angle strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine typically involves the reaction of aziridine with oxan-2-amine derivatives. One common method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which then undergoes base-induced sulfate elimination . Another method involves the amination of 1,2-dichloroethane followed by cyclization of 2-chloroethylamine .
Industrial Production Methods
Industrial production of aziridine derivatives often requires high temperatures and the use of oxide catalysts to effect dehydration . The Nippon Shokubai process is one such method that has been employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to form reactive intermediates.
Industry: Utilized in the production of coatings, adhesives, and crosslinking agents.
Mechanism of Action
The mechanism of action of N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine involves its interaction with molecular targets such as ACE2. By inhibiting ACE2, the compound can prevent the constriction of coronary blood vessels and reduce vascular resistance and oxygen consumption . This inhibition can also prevent viral attachment and entry by shifting the residues that would bind to the SARS-CoV S-glycoprotein .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring with significant angle strain.
1-Aziridineethanol: Contains both an aziridine ring and an ethanol group, used in similar applications.
N-(2-aminoethyl)-1-aziridineethanamine: Another aziridine derivative with potential ACE2 inhibitory activity.
Uniqueness
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine is unique due to its combination of an aziridine ring and an oxan-2-amine group, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
56400-68-1 |
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Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-[2-(aziridin-1-yl)ethyl]oxan-2-amine |
InChI |
InChI=1S/C9H18N2O/c1-2-8-12-9(3-1)10-4-5-11-6-7-11/h9-10H,1-8H2 |
InChI Key |
XCZQZZIWCYUVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)NCCN2CC2 |
Origin of Product |
United States |
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